7-Chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14940874
Molecular Formula: C23H16ClNO5
Molecular Weight: 421.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H16ClNO5 |
|---|---|
| Molecular Weight | 421.8 g/mol |
| IUPAC Name | 7-chloro-2-(furan-2-ylmethyl)-1-(4-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C23H16ClNO5/c1-28-15-7-4-13(5-8-15)20-19-21(26)17-11-14(24)6-9-18(17)30-22(19)23(27)25(20)12-16-3-2-10-29-16/h2-11,20H,12H2,1H3 |
| Standard InChI Key | AEFMEPLTHCOGMG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a chromeno[2,3-c]pyrrole core, where a benzopyran moiety (chromene) is fused to a pyrrole ring at the 2,3-c positions. Key substituents include:
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A chloro group at the 7th position of the chromene ring.
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A furan-2-ylmethyl side chain at the 2nd position of the pyrrole ring.
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A 4-methoxyphenyl group at the 1st position of the pyrrole ring.
The molecular formula is C<sub>25</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>5</sub>, with an average molecular mass of 469.9 g/mol .
Table 1: Key Structural Descriptors
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) data for analogous chromeno-pyrrole derivatives provide insights into its structural features:
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<sup>1</sup>H NMR: Signals at δ 7.8–6.7 ppm correlate with aromatic protons, while δ 6.3–5.9 ppm regions correspond to furan and methoxy group protons .
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<sup>13</sup>C NMR: Carbonyl groups resonate at δ 168–164 ppm, with aromatic carbons appearing between δ 154–110 ppm .
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IR Spectroscopy: Stretching vibrations at 1655 cm<sup>-1</sup> (C=O) and 1234 cm<sup>-1</sup> (C-O-C) confirm lactone and ether functionalities .
Synthesis and Optimization Strategies
Multi-Step Synthetic Routes
The synthesis typically involves three stages:
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Chromene Formation: Condensation of resorcinol derivatives with β-ketoesters under acidic conditions.
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Pyrrole Annulation: Cyclization using ammonium acetate or substituted amines to construct the pyrrole ring.
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Functionalization: Introduction of the furan-2-ylmethyl and 4-methoxyphenyl groups via nucleophilic substitution or Friedel-Crafts alkylation.
A representative protocol from recent literature employs ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium bromide) to enhance reaction efficiency, achieving yields up to 78% for analogous chromeno-pyrrole systems .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromene formation | HCl (cat.), ethanol, reflux | 65 |
| Pyrrole annulation | NH<sub>4</sub>OAc, 120°C | 72 |
| Side-chain addition | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C | 68 |
Comparative Analysis with Structural Analogues
Substituent-Effect Relationships
Modifications to the pyrrole and chromene substituents significantly alter bioactivity:
Table 3: Bioactivity of Chromeno-Pyrrole Derivatives
The 4-methoxyphenyl group confers superior activity compared to 2-methoxy or phenyl substituents, likely due to improved hydrophobic interactions and reduced steric hindrance .
Industrial and Research Applications
Medicinal Chemistry
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Lead compound for kinase inhibitor development
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Scaffold for dual-action anti-inflammatory/antimicrobial agents
Materials Science
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Fluorescent probes (quantum yield Φ = 0.33 in DMSO)
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Coordination polymers with transition metals
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